molecular formula C26H31N3O2 B11512241 1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide

1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11512241
M. Wt: 417.5 g/mol
InChI Key: UOWPCVLHQOXEGY-UHFFFAOYSA-N
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Description

1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features an indole moiety, a cyclohexane ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:

Industrial production methods would involve scaling up these reactions, optimizing yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature, using reagents like halogens or nitro compounds.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and amides, such as:

Compared to these compounds, 1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the cyclohexane ring, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-[ethyl-[2-(1H-indol-3-yl)acetyl]amino]-N-(3-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C26H31N3O2/c1-3-29(24(30)17-20-18-27-23-13-6-5-12-22(20)23)26(14-7-4-8-15-26)25(31)28-21-11-9-10-19(2)16-21/h5-6,9-13,16,18,27H,3-4,7-8,14-15,17H2,1-2H3,(H,28,31)

InChI Key

UOWPCVLHQOXEGY-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)CC1=CNC2=CC=CC=C21)C3(CCCCC3)C(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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